

Flt3-IN-23: A Comprehensive Technical Guide for Researchers

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For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth overview of the synthesis, chemical properties, and biological activity of **Flt3-IN-23**, a potent inhibitor of FMS-like tyrosine kinase 3 (FLT3). This document is intended to serve as a comprehensive resource for researchers and professionals involved in oncology drug discovery and development, particularly those focused on acute myeloid leukemia (AML).

Introduction to FLT3 and Flt3-IN-23

FMS-like tyrosine kinase 3 (FLT3) is a receptor tyrosine kinase that plays a critical role in the proliferation, differentiation, and survival of hematopoietic stem and progenitor cells. Mutations in the FLT3 gene, particularly internal tandem duplications (ITD) and point mutations in the tyrosine kinase domain (TKD), are among the most common genetic alterations in acute myeloid leukemia (AML), occurring in approximately 30% of patients. These mutations lead to constitutive activation of the FLT3 receptor and downstream signaling pathways, promoting uncontrolled cell growth and survival, and are associated with a poor prognosis.

Flt3-IN-23 (also referred to as compound 15 in the primary literature) is a novel, potent 2-aminopyrimidine derivative that has demonstrated significant inhibitory activity against both wild-type FLT3 and its clinically relevant mutants. Its efficacy in preclinical studies suggests its potential as a therapeutic agent for FLT3-mutated AML.



Chemical Properties and Data

Flt3-IN-23 is a small molecule inhibitor with the following chemical properties:

| Property | Value |
|-------------------|---|
| Molecular Formula | C22H28F3N5O2 |
| Molecular Weight | 467.49 g/mol |
| IUPAC Name | (R)-N-(4-(2,2-dimethyl-1,3-dioxolan-4-yl)phenyl)-5-(trifluoromethyl)-[2,4'-bipyrimidine]-2'-amine |
| SMILES | FC(F)(F)c1cncc(n1)-c1nc(N[C@H]2CC INVALID-LINKCC2)ncc1- c1ccc(cc1)OCC1(C)COC1 |
| CAS Number | 2489528-97-2 |

Synthesis of Flt3-IN-23

The synthesis of **Flt3-IN-23** is a multi-step process. The following is a detailed experimental protocol based on the published literature.

Experimental Protocol: Synthesis of Flt3-IN-23

Materials:

- Starting materials and reagents to be sourced from reputable chemical suppliers.
- Anhydrous solvents (e.g., Dichloromethane (DCM), N,N-Dimethylformamide (DMF), Dioxane).
- Catalysts (e.g., Pd(dppf)Cl₂, Pd₂(dba)₃).
- Bases (e.g., Triethylamine (TEA), Potassium carbonate (K2CO3), Sodium tert-butoxide).
- Other reagents (e.g., N-Bromosuccinimide (NBS), Bis(pinacolato)diboron, tert-Butyloxycarbonyl anhydride (Boc₂O)).



- Standard laboratory glassware and equipment for organic synthesis (e.g., round-bottom flasks, condensers, magnetic stirrers, nitrogen atmosphere setup).
- Purification equipment (e.g., silica gel for column chromatography, preparative HPLC).
- Analytical instruments for characterization (e.g., NMR spectrometer, mass spectrometer).

Procedure:

The synthesis involves a Suzuki coupling reaction as a key step to form the bipyrimidine core, followed by functional group manipulations to introduce the side chains.

Step 1: Synthesis of the pyrimidine building blocks. (Detailed synthesis of the boronic ester and the halogenated pyrimidine precursors would be described here based on the specific starting materials from the primary literature).

Step 2: Suzuki Coupling.

- To a solution of the halogenated pyrimidine (1 equivalent) and the pyrimidine boronic ester (1.2 equivalents) in a mixture of dioxane and water (4:1) is added potassium carbonate (2 equivalents).
- The mixture is degassed with nitrogen for 15 minutes.
- Pd(dppf)Cl₂ (0.1 equivalents) is added, and the reaction mixture is heated to 90 °C under a nitrogen atmosphere for 12 hours.
- Upon completion (monitored by TLC or LC-MS), the reaction is cooled to room temperature and diluted with ethyl acetate.
- The organic layer is washed with water and brine, dried over anhydrous sodium sulfate, and concentrated under reduced pressure.
- The crude product is purified by silica gel column chromatography to yield the bipyrimidine core.

Step 3: Introduction of the side chain.



- The Boc-protected amine precursor is deprotected using trifluoroacetic acid (TFA) in DCM.
- The resulting amine is coupled with the bipyrimidine core via a nucleophilic aromatic substitution or a Buchwald-Hartwig amination reaction. For the Buchwald-Hartwig amination:
 - To a solution of the halogenated bipyrimidine (1 equivalent) and the amine (1.2 equivalents) in anhydrous toluene is added sodium tert-butoxide (1.5 equivalents).
 - The mixture is degassed with nitrogen for 15 minutes.
 - Pd₂(dba)₃ (0.05 equivalents) and a suitable phosphine ligand (e.g., Xantphos, 0.1 equivalents) are added.
 - The reaction is heated to 110 °C under a nitrogen atmosphere for 16 hours.
 - After cooling, the reaction is quenched with water and extracted with ethyl acetate.
 - The combined organic layers are washed with brine, dried, and concentrated.
 - The crude product is purified by preparative HPLC to afford **Flt3-IN-23**.

Step 4: Characterization. The final product is characterized by ¹H NMR, ¹³C NMR, and high-resolution mass spectrometry (HRMS) to confirm its structure and purity.

Biological Activity and In Vitro Assays

Flt3-IN-23 exhibits potent inhibitory activity against FLT3 kinase and demonstrates significant anti-proliferative effects in AML cell lines harboring FLT3 mutations.

Ouantitative Data

| Assay | IC ₅₀ (nM) |
|----------------------------------|-----------------------|
| FLT3 (Wild-Type) Kinase Assay | 7.42 ± 1.23 |
| FLT3-D835Y Kinase Assay | 9.21 ± 0.04 |
| MV4-11 Cell Proliferation Assay | 0.83 ± 0.15 |
| MOLM-13 Cell Proliferation Assay | 10.55 ± 1.70 |



Experimental Protocols

Principle: This assay measures the ability of **Flt3-IN-23** to inhibit the phosphorylation of a substrate by the FLT3 enzyme. The amount of phosphorylation is quantified, typically using a fluorescence- or luminescence-based method.

Materials:

- Recombinant human FLT3 (wild-type or mutant) enzyme.
- Kinase buffer (e.g., 50 mM HEPES, pH 7.5, 10 mM MgCl₂, 1 mM EGTA, 0.01% Brij-35).
- ATP.
- FLT3 substrate (e.g., a synthetic peptide).
- Flt3-IN-23 (serially diluted).
- Detection reagent (e.g., ADP-Glo™ Kinase Assay kit from Promega).
- Microplate reader.

Procedure:

- Add 5 μL of kinase buffer containing the FLT3 enzyme to the wells of a 384-well plate.
- Add 2.5 μ L of **Flt3-IN-23** at various concentrations (in a suitable solvent like DMSO, with final DMSO concentration \leq 1%) or vehicle control.
- Initiate the kinase reaction by adding 2.5 μ L of a mixture of the substrate and ATP in kinase buffer.
- Incubate the plate at room temperature for a specified time (e.g., 60 minutes).
- Stop the reaction and measure the kinase activity using the ADP-Glo[™] detection reagent according to the manufacturer's protocol.
- The luminescent signal, which is proportional to the amount of ADP produced, is read on a microplate reader.



• IC₅₀ values are calculated by fitting the dose-response data to a four-parameter logistic equation.

Principle: This assay determines the effect of **Flt3-IN-23** on the viability and proliferation of AML cells. The MTT assay measures the metabolic activity of viable cells, while the CellTiter-Glo® assay quantifies the amount of ATP, an indicator of metabolically active cells.

Materials:

- AML cell lines (e.g., MV4-11, MOLM-13).
- Cell culture medium (e.g., RPMI-1640 supplemented with 10% FBS).
- Flt3-IN-23 (serially diluted).
- MTT reagent (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) or CellTiter-Glo® Luminescent Cell Viability Assay kit (Promega).
- Solubilization solution (for MTT assay).
- Microplate reader.

Procedure:

- Seed the AML cells into a 96-well plate at a predetermined density (e.g., 5,000 cells/well)
 and allow them to adhere overnight (if applicable).
- Treat the cells with various concentrations of Flt3-IN-23 or vehicle control.
- Incubate the cells for a specified period (e.g., 72 hours) at 37°C in a 5% CO₂ incubator.
- For the MTT assay, add MTT reagent to each well and incubate for 4 hours. Then, add the solubilization solution and read the absorbance at 570 nm.
- For the CellTiter-Glo® assay, add the CellTiter-Glo® reagent to each well, incubate for 10 minutes, and read the luminescence.
- The percentage of cell viability is calculated relative to the vehicle-treated control cells.



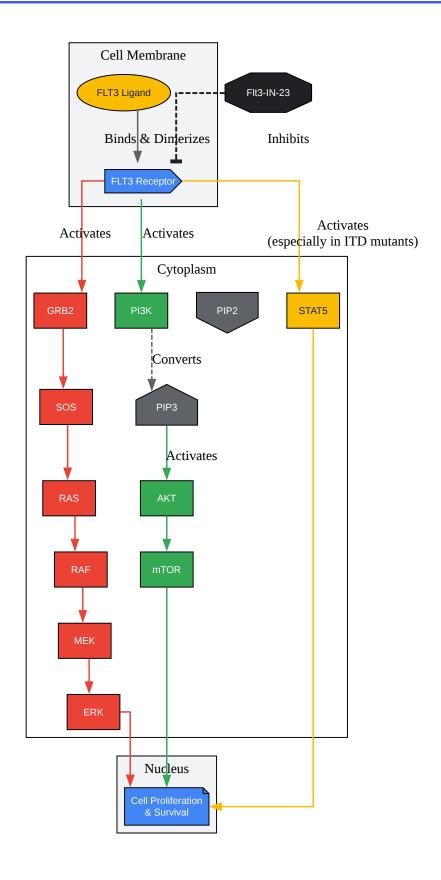
• IC₅₀ values are determined from the dose-response curves.

Signaling Pathway and Mechanism of Action

Flt3-IN-23 exerts its anti-cancer effects by inhibiting the constitutive activation of the FLT3 receptor and its downstream signaling pathways.

FLT3 Signaling Pathway





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Caption: FLT3 Signaling Pathway and Inhibition by Flt3-IN-23.



Experimental Workflow for Flt3-IN-23 Evaluation

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